Patriscabratine

Descripción

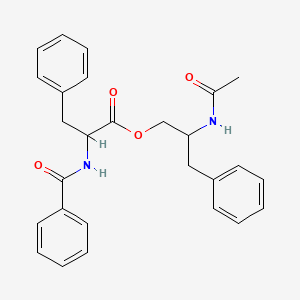

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C27H28N2O4 |

|---|---|

Peso molecular |

444.5 g/mol |

Nombre IUPAC |

(2-acetamido-3-phenylpropyl) 2-benzamido-3-phenylpropanoate |

InChI |

InChI=1S/C27H28N2O4/c1-20(30)28-24(17-21-11-5-2-6-12-21)19-33-27(32)25(18-22-13-7-3-8-14-22)29-26(31)23-15-9-4-10-16-23/h2-16,24-25H,17-19H2,1H3,(H,28,30)(H,29,31) |

Clave InChI |

UBQCFEASTTXIKB-UHFFFAOYSA-N |

SMILES |

CC(=O)NC(CC1=CC=CC=C1)COC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |

SMILES canónico |

CC(=O)NC(CC1=CC=CC=C1)COC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |

Sinónimos |

patriscabratine |

Origen del producto |

United States |

Occurrence, Isolation, and Distribution of Patriscabratine

Botanical Sources of Patriscabratine

The compound has been successfully isolated from at least two distinct plant species.

This compound is a known constituent of Melastoma malabathricum, a medicinal plant found throughout Southeast Asia. nijophasr.netmdpi.com Research on the leaves of this plant has led to the successful isolation of this compound along with several other bioactive compounds. iium.edu.mynih.gov The general procedure involves the successive extraction of the dried, ground leaves with solvents, followed by purification using repeated chromatographic techniques. nih.govresearchgate.net In one study, a methanol (B129727) extract was subjected to vacuum liquid chromatography (VLC) and column chromatography (CC) to yield pure compounds. iium.edu.my This process has also led to the co-isolation of other molecules, including α-amyrin, auranamide, quercetin (B1663063), and quercitrin. iium.edu.mynih.govresearchgate.net

This compound has also been isolated from the mangrove fern Acrostichum aureum. researchgate.netmdpi.comwebsite-files.com In a study focused on the secondary metabolites from the aerial parts of this plant, researchers utilized a methanol extract for compound isolation. nih.govtandfonline.com The final purification of this compound from the extract was achieved using High-Performance Liquid Chromatography (HPLC). researchgate.netnih.gov This bioassay-guided isolation also yielded other known compounds, such as tetracosane (B166392) and a variety of flavonoids, including kaempferol (B1673270) and quercetin derivatives. researchgate.netnih.govtandfonline.com The identification of this compound in this plant supports the rationale behind some of its traditional uses. mdpi.comtandfonline.com

Mycological Sources of this compound

Beyond the plant kingdom, this compound has been reported from fungal sources.

The compound has been identified as a metabolite of a fungus from the Aspergillus genus. caltagmedsystems.co.uk Fungi of this genus are well-known producers of a diverse array of bioactive agents. nih.gov While the specific details of the isolation from Aspergillus sp. are less extensively documented in readily available literature compared to its botanical sources, its reported presence highlights the metabolic diversity of this fungal genus. caltagmedsystems.co.uk The general approach to isolating fungal metabolites involves fermentation on a suitable medium (such as rice solid or liquid broth), followed by extraction and chromatographic separation. nih.govresearchgate.net

Table 1: Documented Natural Sources and Isolation Methods for this compound

| Biological Source | Part Used | Primary Isolation Technique(s) | Co-isolated Compounds |

|---|---|---|---|

| Melastoma malabathricum | Leaves | Successive Solvent Extraction, Column Chromatography (CC), Vacuum Liquid Chromatography (VLC) | Auranamide, α-Amyrin, Quercetin, Quercitrin iium.edu.mynih.gov |

| Acrostichum aureum | Aerial Parts | Methanol Extraction, High-Performance Liquid Chromatography (HPLC) | Tetracosane, Kaempferol, various Flavonoids researchgate.netnih.gov |

| Aspergillus sp. | Not Specified | Fungal Fermentation and Extraction | Not Specified in available source caltagmedsystems.co.uk |

General Methodologies for Natural Product Isolation

The isolation of a pure natural product like this compound from a crude biological extract is a multi-step process that relies on fundamental separation techniques. researchgate.net

Extraction : The initial step is to extract the chemical constituents from the raw biological material (e.g., plant leaves or fungal biomass). masterorganicchemistry.com This is typically achieved through solvent extraction, using a range of solvents with varying polarities, such as methanol, ethyl acetate (B1210297), or hexane, to create a crude extract. clinicalgate.comnatpro.com.vn Techniques like Soxhlet extraction or simple maceration are common. clinicalgate.com

Fractionation and Partitioning : The crude extract is often a highly complex mixture. masterorganicchemistry.com To simplify it, chemists use partitioning, a process that separates compounds between two immiscible solvents (e.g., water and dichloromethane). clinicalgate.com This step divides the extract into fractions based on the solubility of its components, for instance, into lipophilic (fat-soluble) and hydrophilic (water-soluble) portions. clinicalgate.com

Chromatography : This is the cornerstone of purification for natural products. natpro.com.vnmasterorganicchemistry.com

Column Chromatography (CC) : A widely used technique where the extract is passed through a column packed with a stationary phase (like silica (B1680970) gel). A solvent (mobile phase) is used to elute the compounds, which separate based on their affinity for the stationary phase. natpro.com.vn

Flash Chromatography : A faster version of column chromatography that uses pressure to push the solvent through the column, improving the speed and resolution of separation. clinicalgate.com

High-Performance Liquid Chromatography (HPLC) : A highly efficient method used for the final stages of purification. researchgate.net It employs high pressure to pass the sample through a column with very fine particles, allowing for the separation of structurally similar compounds. natpro.com.vn Preparative HPLC is used to isolate pure compounds in milligram quantities. researchgate.net

Crystallization : Once a fraction is sufficiently pure, crystallization can be used to obtain the compound in a highly pure, crystalline form. This involves dissolving the compound in a suitable solvent at a high temperature and allowing it to cool slowly, causing the pure compound to crystallize out of the solution. masterorganicchemistry.com

Table 2: Common Techniques in Natural Product Isolation

| Technique | Principle | Primary Use |

|---|---|---|

| Solvent Extraction | Differential solubility of compounds in a specific solvent. | Creating a crude extract from raw material. masterorganicchemistry.com |

| Liquid-Liquid Partitioning | Differential solubility of compounds in two immiscible liquids. | Initial separation of crude extract into simpler fractions. clinicalgate.com |

| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | Fractionation of extracts and isolation of compounds. natpro.com.vn |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation using high pressure and fine stationary phase particles. | Final purification of compounds. researchgate.netnatpro.com.vn |

| Crystallization | Formation of pure solid crystals from a solution. | Obtaining highly pure compounds from a semi-purified fraction. masterorganicchemistry.com |

Chemical Synthesis and Structural Modifications of Patriscabratine

Total Synthesis Approaches to Patriscabratine

The complete laboratory synthesis of this compound is a significant achievement in organic chemistry, providing access to the molecule for further study and analogue development.

Reported Synthetic Pathways

The first total synthesis of this compound was reported in 2010. researchgate.nettandfonline.com This seminal work also described the synthesis of all possible stereoisomers of the molecule. researchgate.net this compound is structurally defined as 2′-acetamido-3′-phenyl propyl 2-benzamido-3-phenyl propionate. This structure, essentially an ester linking two modified phenylalanine derivatives, suggests a convergent synthetic strategy.

The general approach to synthesizing this compound and its stereoisomers involves the preparation of two key building blocks: a protected phenylalanine derivative and a phenylalaninol derivative. The synthesis culminates in the coupling of these two fragments via an esterification reaction, followed by final deprotection or functional group manipulation steps. The specific reagents and reaction conditions for each step are crucial for achieving high yields and purity.

Table 1: Key Stages in the Total Synthesis of this compound

| Stage | Description |

| Fragment Synthesis | Preparation of a protected 2-benzamido-3-phenylpropionic acid and a protected 2'-acetamido-3'-phenylpropan-1-ol. |

| Coupling Reaction | Esterification of the two fragments to form the core structure of this compound. |

| Final Steps | Deprotection and purification to yield the final this compound molecule. |

Stereoselective Synthesis Methodologies

A critical aspect of the total synthesis of this compound is the control of stereochemistry at its two chiral centers. The synthesis of all stereoisomers—(S,S), (R,R), (S,R), and (R,S)—was accomplished, allowing for the investigation of the biological importance of each configuration. researchgate.net

The stereoselective synthesis of each isomer is achieved by utilizing enantiomerically pure starting materials, namely L-phenylalanine and D-phenylalanine, which correspond to the (S) and (R) configurations, respectively. By systematically combining the appropriate enantiomers of the two key building blocks, each of the four stereoisomers can be selectively prepared. For instance, the synthesis of the naturally occurring (S,S)-patriscabratine would involve the coupling of a derivative of (S)-2-benzamido-3-phenylpropionic acid with a derivative of (S)-2-acetamido-3-phenylpropan-1-ol.

Stereochemical Elucidation and Absolute Configuration Determination

Determining the precise three-dimensional arrangement of atoms in this compound was essential for understanding its properties and for the successful total synthesis.

Spectroscopic Techniques in Configuration Assignment

The structure of this compound was initially elucidated through extensive spectroscopic analysis. mdpi.com Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (including 1D and 2D experiments like COSY, HSQC, and HMBC) and Mass Spectrometry (MS) were instrumental in determining the connectivity of the atoms. mdpi.com

Once the planar structure was established, the absolute configuration of the naturally occurring isomer was determined to be (S,S). researchgate.net This assignment was likely confirmed by comparing the spectroscopic data and optical rotation of the synthetic (S,S)-isomer with that of the natural product. Chiral High-Performance Liquid Chromatography (HPLC) is another technique that would be employed to separate and analyze the different stereoisomers, confirming the enantiomeric purity of the synthesized compounds.

Computational Approaches for Stereochemical Analysis

While specific computational studies on this compound are not extensively detailed in the available literature, computational chemistry is a powerful tool for corroborating stereochemical assignments. Methods such as Density Functional Theory (DFT) can be used to calculate the theoretical NMR chemical shifts, optical rotation, and electronic circular dichroism (ECD) or vibrational circular dichroism (VCD) spectra for each possible stereoisomer.

By comparing these calculated data with the experimental data obtained from the natural or synthetic compound, the absolute configuration can be assigned with a high degree of confidence. This approach is particularly valuable when crystallographic data is unavailable.

Synthesis of this compound Analogues and Derivatives

The development of synthetic routes to this compound has opened the door to the creation of analogues and derivatives. By modifying the core structure, chemists can explore how different functional groups and stereochemistries affect the molecule's properties.

The synthesis of analogues can be achieved by incorporating non-natural amino acids or modified acyl groups into the synthetic pathway. For example, the phenyl groups in the phenylalanine moieties could be substituted with other aromatic or aliphatic groups. Similarly, the benzamido and acetamido groups could be replaced with other acyl functionalities to probe structure-activity relationships. The modular nature of the total synthesis allows for such modifications to be introduced at the stage of building block synthesis.

Table 2: Potential Modifications for this compound Analogue Synthesis

| Structural Component | Potential Modification |

| Phenylalanine Moieties | Substitution on the phenyl rings (e.g., with halogens, alkyl, or alkoxy groups). Replacement with other natural or unnatural amino acids. |

| Acyl Groups | Variation of the benzamido and acetamido groups with different aromatic or aliphatic acyl groups. |

| Ester Linkage | Replacement with an amide or other bioisosteric linkage. |

The synthesis and evaluation of such analogues are crucial for developing a deeper understanding of the chemical space around the this compound scaffold.

Strategies for Chemical Diversification

The chemical diversification of the this compound scaffold is a key area of research aimed at exploring the structure-activity relationships and potentially enhancing its biological profile. While specific studies on the broad chemical diversification of this compound are not extensively detailed in the available literature, general strategies applicable to diketopiperazine alkaloids can be inferred. These strategies often revolve around modifications of the core diketopiperazine ring and the pendant side chains.

Key approaches for diversification may include:

Modification of Amino Acid Precursors: The synthesis of this compound analogues can be achieved by utilizing different amino acid precursors during the initial stages of synthesis. This approach allows for the introduction of a wide variety of functional groups and structural motifs, leading to a diverse library of related compounds.

Late-Stage Functionalization: Another powerful strategy involves the modification of the fully formed this compound scaffold. This can include reactions such as alkylation, acylation, or arylation at specific positions on the molecule. These late-stage modifications can fine-tune the electronic and steric properties of the molecule, potentially influencing its biological activity.

Peptide Coupling and Amide Bond Formation: The diketopiperazine core of this compound contains amide bonds that can be targeted for modification. Ring-opening and subsequent re-cyclization with different amino acids or other building blocks could lead to novel scaffolds with altered conformations and biological properties.

These diversification strategies are fundamental in the field of medicinal chemistry for the development of new therapeutic agents with improved efficacy and selectivity.

Synthesis of Stereoisomers and Related Compounds

A significant breakthrough in the study of this compound was the total synthesis of its stereoisomers, which was first described by Yuan and colleagues in 2010. tandfonline.com This work not only provided access to all possible stereoisomers of the natural product but also unequivocally determined the absolute configuration of naturally occurring this compound as (S,S). tandfonline.com

The synthesis of the different stereoisomers is crucial for understanding the stereochemical requirements for its biological activity. Often, only one stereoisomer of a chiral molecule is responsible for its therapeutic effects, while others may be inactive or even contribute to undesirable side effects.

Table 1: Synthesized Stereoisomers of this compound

| Stereoisomer | Absolute Configuration |

| Natural this compound | (S,S) |

| Stereoisomer 2 | (R,R) |

| Stereoisomer 3 | (S,R) |

| Stereoisomer 4 | (R,S) |

This table is based on the reported total synthesis of all stereoisomers. tandfonline.com

The synthetic route to these stereoisomers likely involves the use of chiral starting materials or the application of stereoselective reactions to control the formation of the stereocenters. While the detailed experimental procedures from the original publication are not widely accessible, the successful synthesis of all four stereoisomers represents a key advancement in the chemical biology of this compound.

The availability of these synthetic stereoisomers has enabled further biological evaluation. For instance, studies have shown that synthetic this compound exhibits cytotoxic activity against various cancer cell lines, including breast carcinoma cells. tandfonline.com The ability to compare the activity of the natural (S,S)-isomer with its synthetic counterparts provides valuable insights into the pharmacophore of this promising natural product.

Advanced Spectroscopic and Computational Characterization of Patriscabratine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the molecular structure of organic compounds in solution. The structure of Patriscabratine was elucidated through extensive 1D and 2D NMR experiments, with assignments confirmed by comparison to published data. researchgate.netnih.gov

One-dimensional (1D) NMR experiments, including ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the chemical environment of magnetically active nuclei.

The ¹H NMR spectrum of this compound reveals characteristic signals corresponding to its distinct structural motifs. These include signals in the aromatic region for the protons of the two phenyl groups, downfield signals for the amide (NH) protons, and a series of methine and methylene (B1212753) proton signals corresponding to the phenylalanine and phenylalanynol backbones. An upfield singlet is characteristic of the acetyl methyl group.

The ¹³C NMR spectrum, often acquired with DEPT (Distortionless Enhancement by Polarization Transfer) experiments to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons, complements the ¹H data. It shows the expected number of carbon signals, including those for carbonyl carbons of the amide and ester groups, aromatic carbons, and aliphatic carbons of the amino acid-derived core.

While specific chemical shift data is embedded within detailed phytochemical studies utm.myutm.my, the general features observed in these spectra are foundational to proposing the planar structure of the molecule.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity of atoms within a molecule. For this compound, techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) were instrumental. utm.myutm.my

COSY: This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the tracing of proton networks within the phenylalanine and phenylalanynol fragments.

HMQC/HSQC: This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the unambiguous assignment of carbon signals based on their attached protons.

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about a molecule's elemental composition and structure.

High-Resolution Mass Spectrometry (HRESIMS) is particularly powerful for determining the precise molecular formula of a compound. In the analysis of this compound, UPLC/Q-TOF-MS (Ultra-Performance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry) operating in negative ion mode was utilized. uum.edu.my

The analysis yielded an [M-H]⁻ ion at an m/z of 443.1968. This experimental value corresponds to the calculated molecular formula of C₂₇H₂₈O₄N₂ (calculated m/z for [C₂₇H₂₇O₄N₂]⁻: 443.1974), confirming the elemental composition of the molecule. uum.edu.my Tandem mass spectrometry (MS/MS) experiments further supported the structure by showing characteristic fragmentation patterns, with key fragment ions observed at m/z 352, 268, 251, and 105. uum.edu.my

Table 1: HRESIMS Data for this compound

| Ion Mode | Adduct | Observed m/z | Deduced Molecular Formula |

|---|

Chiroptical Spectroscopy for Configuration Assignment

While NMR and MS can define the constitution of a molecule, they often cannot determine its absolute stereochemistry. Chiroptical techniques, which measure the differential interaction of chiral molecules with polarized light, are employed for this purpose.

Electronic Circular Dichroism (ECD) spectroscopy is a method of absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by a chiral substance. The resulting ECD spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration.

For this compound, the determination of its absolute configuration was achieved through the application of ECD calculations. nih.gov This computational approach involves calculating the theoretical ECD spectra for possible stereoisomers and comparing them with the experimentally measured spectrum. The excellent agreement between the experimental spectrum and the calculated spectrum for the (S,S)-isomer allowed for the unambiguous assignment of this absolute configuration to this compound. nih.gov This method is a cornerstone in the stereochemical elucidation of natural products. dicames.onlinefrontiersin.org

Infrared (IR) Spectroscopy and Other Vibrational Methods

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. For this compound, IR spectroscopy has been employed as a key method for its structural characterization following its isolation from natural sources. utm.mytandfonline.com

The analysis is typically performed by recording the spectrum of the purified compound. tandfonline.com In one study, the infrared spectrum of this compound was obtained using a Potassium Bromide (KBr) disc, a common method for analyzing solid samples. utm.my While specific absorption band frequencies (in cm⁻¹) for this compound are not detailed in the available literature, the technique is crucial for confirming the presence of key functional groups characteristic of its amide structure. These would include N-H stretching and bending vibrations, C=O (amide I band) stretching, and C-N (amide II band) stretching vibrations, as well as vibrations corresponding to the aromatic rings and the long aliphatic chain.

In Silico and Computational Chemistry Studies

In silico and computational chemistry studies are powerful tools for predicting the properties and biological activities of molecules like this compound, offering insights that can guide further experimental work. mdpi.comeie.granl.gov These studies encompass a range of methods, from quantum mechanical calculations to molecular docking simulations.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is a cornerstone of modern computational chemistry, allowing for the calculation of various molecular properties, including optimized geometries, vibrational frequencies, and electronic properties, by focusing on the electron density rather than the complex many-electron wavefunction. wikipedia.orgmdpi.comscispace.com The accuracy of DFT calculations relies on the choice of functionals and basis sets used in the computation. mdpi.com

While comprehensive in silico studies have been performed on this compound using sophisticated computational packages like the Schrodinger small molecule drug discovery suite, specific details regarding DFT calculations (e.g., the specific functionals or basis sets used) for the structural optimization or property calculation of this compound are not explicitly reported in the reviewed literature. mdpi.comnih.gov However, such methods are frequently employed to predict spectroscopic properties and understand the electronic nature of related natural products. acs.orgchemrxiv.org

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. researchgate.net It is widely used to understand and predict the interaction between a ligand, such as this compound, and a protein target.

Significant molecular docking studies have been conducted on this compound to elucidate its potential mechanism of action related to its anti-inflammatory and NRF2-activating properties. mdpi.comnih.gov These studies predicted that this compound could inhibit the Kelch domain of the Kelch-like ECH-associated protein 1 (KEAP1) and Glycogen Synthase Kinase-3β (GSK-3β) activity. mdpi.comresearchgate.net The docking scores and binding energies, calculated via methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area), indicate the stability of the interactions. mdpi.com Negative values for both docking scores and binding energies suggest stable interactions between this compound and the protein binding sites. mdpi.com

The results from these docking studies provide a molecular-level hypothesis for this compound's biological activity, suggesting it may activate the NRF2 pathway through both KEAP1-dependent and KEAP1-independent mechanisms. mdpi.com

Table 1: Molecular Docking and Binding Energy Data for this compound

| Target Protein | Docking Score (XP) (kcal/mol) | Binding Energy (ΔG) (kcal/mol) |

| Kelch domain of KEAP1 | -4.41 | -47.01 |

| GSK-3β | -3.52 | -44.59 |

Data sourced from Pichika et al. (2022). mdpi.com

Computational chemistry offers methods to predict spectroscopic data, which can be invaluable for structural confirmation and analysis. rothamsted.ac.ukmdpi.com Techniques like Time-Dependent Density Functional Theory (TD-DFT) can be used to predict electronic spectra (UV-Visible), while standard DFT calculations can predict vibrational spectra (IR and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts. chemrxiv.org These predictions, when compared with experimental data, provide a powerful approach for structural elucidation, especially for complex molecules. chemrxiv.org

For this compound, computational tools within the Schrodinger suite were used to predict key physicochemical and drug-like properties, such as oral absorption and cell permeability. mdpi.com The studies predicted that this compound has good oral absorption, ideal cell permeability properties, and obeys Lipinski's rule of 5, indicating its potential as a drug-like molecule. mdpi.com However, specific studies focused on the ab initio prediction and detailed comparison of spectroscopic properties (like IR, NMR, or UV-Vis spectra) for this compound were not found in the surveyed literature.

Molecular Mechanisms of Action of Patriscabratine in Biological Systems

Modulation of NRF2 Pathway Activity

Patriscabratine has been identified as an activator of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway. unja.ac.id Under normal conditions, NRF2 is kept at low levels by Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its ubiquitination and subsequent degradation. nih.govdovepress.com Upon exposure to cellular stress, NRF2 separates from KEAP1 and moves to the nucleus. nih.gov There, it activates the antioxidant response element (ARE), leading to the expression of various protective genes. nih.gov this compound is considered a non-electrophilic NRF2 activator, meaning it does not function by covalently bonding with cysteine residues. nih.govimu.edu.my

A key mechanism through which this compound exerts its effects is by increasing the expression of NRF2-dependent genes, such as NAD(P)H: quinone oxidoreductase 1 (NQO1) and hemeoxygenase-1 (HO-1). nih.gov These proteins are established markers of NRF2 activation. nih.govdovepress.com

In studies using murine hepatoma (Hepa-1c1c7) cells, treatment with this compound resulted in a concentration-dependent upregulation of NRF2 and HO-1. nih.gov At a concentration of 10 μM, this compound was found to increase NRF2 levels by 2.37-fold and HO-1 levels by 1.83-fold. nih.gov The compound also demonstrated a potent ability to induce NQO1 activity, with a reported CD value (the concentration required to double NQO1 activity) of 4.28 ± 0.17 μM. nih.gov

| Compound | Concentration | NRF2 Upregulation (Fold Change) | HO-1 Upregulation (Fold Change) |

|---|---|---|---|

| This compound | 10 μM | 2.37 ± 0.06 | 1.83 ± 0.07 |

Molecular docking studies suggest that this compound activates the NRF2 pathway by directly interacting with KEAP1. nih.gov The proposed mechanism involves the inhibition of the Kelch domain of KEAP1, which prevents KEAP1 from binding to NRF2 and targeting it for degradation. nih.govresearchgate.net This interference with the KEAP1-NRF2 interaction allows NRF2 to accumulate and translocate to the nucleus. nih.govimu.edu.my

The interaction between this compound and the KEAP1 Kelch domain is characterized by the formation of hydrogen bonds with specific amino acid residues, namely Serine 555 (Ser 555) and Serine 508 (Ser 508). nih.gov These stable interactions are believed to be responsible for the disruption of the KEAP1-NRF2 complex. nih.gov

In addition to interacting with KEAP1, this compound is also predicted to inhibit the activity of Glycogen synthase kinase-3β (GSK-3β). nih.gov GSK-3β is a serine/threonine kinase that can negatively regulate NRF2. dovepress.commdpi.com In silico studies indicate that this compound forms stable, hydrophobic interactions with the GSK-3β enzyme. nih.gov By inhibiting GSK-3β, this compound may further contribute to the stabilization and activation of NRF2, representing another layer of its modulatory effect on this critical cytoprotective pathway. nih.govnih.gov

| Target Protein | Binding Site/Domain | Interaction Type | Interacting Residues |

|---|---|---|---|

| KEAP1 | Kelch Domain | Hydrogen Bonding | Ser 555, Ser 508 |

| GSK-3β | Not Specified | Hydrophobic | Not Specified |

Enzyme Inhibition Profiles

The enzymatic interactions of this compound are a key area of its mechanistic investigation.

Research suggests that this compound may act as an inhibitor of Cathepsin L. unja.ac.id This hypothesis is based on its structural similarity to aurantiamide (B48237) acetate (B1210297), a known inhibitor of this enzyme. unja.ac.idnih.gov Cathepsin L is a lysosomal cysteine protease involved in various physiological and pathological processes, including tumor metastasis. frontiersin.org While the potential for this compound to inhibit Cathepsin L has been proposed, the exact half-maximal inhibitory concentration (IC50) value has not yet been experimentally determined. unja.ac.id

Current research on this compound's enzymatic interactions has primarily focused on its inhibitory effects on the KEAP1-NRF2 protein-protein interaction and the activity of GSK-3β, as detailed above. nih.gov Beyond the suggested inhibition of Cathepsin L, specific interactions with other enzymes have not been extensively documented in the available scientific literature.

Cellular Effects in In Vitro Models

The therapeutic potential of this compound has been explored through various in vitro models, revealing its influence on key cellular processes implicated in cancer and inflammation.

Induction of Apoptosis in Cancer Cell Lines (e.g., AGS, MDA-MB-231, MCF-7)

This compound has demonstrated cytotoxic effects against several human cancer cell lines, including gastric adenocarcinoma (AGS), and breast cancer (MDA-MB-231 and MCF-7) cells, with IC50 values reported to be in the range of 69.8 to 197.3 μM. tandfonline.comnih.gov Further investigation into its mechanism of action revealed its ability to induce apoptosis, or programmed cell death, a critical process for eliminating cancerous cells.

In human gastric adenocarcinoma (AGS) cells, this compound was shown to induce apoptosis in a time-dependent manner. tandfonline.com Treatment with this compound led to a 10% apoptotic effect within 24 hours, which increased to 20% after 48 hours. tandfonline.comnih.govresearchgate.net This pro-apoptotic activity was found to be comparable to, and in some aspects, greater than the positive control, cycloheximide. tandfonline.comresearchgate.net The induction of apoptosis was confirmed using the FITC Annexin V apoptosis assay, which measures markers of early and late-stage apoptosis. tandfonline.comresearchgate.net

While studies have confirmed the cytotoxic effects of this compound on MDA-MB-231 and MCF-7 breast cancer cell lines, the detailed mechanisms of apoptosis induction in these specific cell lines are still under investigation. tandfonline.comnih.gov However, the ability of this compound to induce apoptosis in cancer cells is thought to be linked to its capacity to inhibit the NF-κB pathway and increase the formation of reactive oxygen species (ROS), which can trigger mitochondrial-mediated apoptosis. researchgate.netnotulaebotanicae.ro

Table 1: Cytotoxic and Apoptotic Effects of this compound on Cancer Cell Lines

| Cell Line | Cancer Type | Effect | Key Findings | Citation |

|---|---|---|---|---|

| AGS | Gastric Adenocarcinoma | Cytotoxicity and Apoptosis | IC50: 69.8 - 197.3 μM. Induces 10% apoptosis at 24h and 20% at 48h. | tandfonline.comnih.gov |

| MDA-MB-231 | Breast Cancer | Cytotoxicity | IC50: 69.8 - 197.3 μM. | tandfonline.comnih.gov |

| MCF-7 | Breast Cancer | Cytotoxicity | IC50: 69.8 - 197.3 μM. | tandfonline.comnih.gov |

Downregulation of Pro-inflammatory Mediators (e.g., NO, NF-κB, COX-2)

This compound has been shown to exert anti-inflammatory effects by targeting key mediators of the inflammatory response. mdpi.comnih.gov In lipopolysaccharide (LPS)-stimulated murine macrophage (RAW264.7) cells, a common in vitro model for studying inflammation, this compound demonstrated a dose-dependent downregulation of nitric oxide (NO) production. mdpi.comnih.gov NO is a critical signaling molecule in inflammation, and its overproduction can contribute to tissue damage. mdpi.com

The anti-inflammatory activity of this compound is also mediated through its influence on the nuclear factor-kappa B (NF-κB) signaling pathway. mdpi.comnih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. mdpi.comnih.govucla.edu this compound has been observed to downregulate the NF-κB p65 subunit, a key component of the NF-κB complex. mdpi.comnih.gov This inhibition of NF-κB activity likely contributes to the observed reduction in pro-inflammatory mediators.

Furthermore, this compound has been found to downregulate the expression of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are potent inflammatory mediators. mdpi.comnih.gov The inhibition of COX-2 is a common target for anti-inflammatory drugs. The downregulation of both NF-κB and COX-2 by this compound highlights its potential as a multi-target anti-inflammatory agent. mdpi.comnih.gov

Table 2: Effect of this compound on Pro-inflammatory Mediators in LPS-Stimulated RAW264.7 Cells

| Pro-inflammatory Mediator | Effect of this compound | Mechanism | Citation |

|---|---|---|---|

| Nitric Oxide (NO) | Downregulation | Dose-dependent inhibition of production. | mdpi.comnih.gov |

| Nuclear Factor-kappa B (NF-κB) | Downregulation | Inhibition of the p65 subunit. | mdpi.comnih.gov |

| Cyclooxygenase-2 (COX-2) | Downregulation | Inhibition of expression. | mdpi.comnih.gov |

Modulation of Pro-inflammatory Cytokines (e.g., IL-1β, IFN-γ, TNF-α, IL-6)

In addition to its effects on inflammatory mediators, this compound has been shown to modulate the production of several pro-inflammatory cytokines. mdpi.comnih.gov Cytokines are small proteins that play a critical role in cell signaling during an immune response. thermofisher.com In LPS-stimulated RAW264.7 cells, this compound demonstrated a dose-dependent reduction in the levels of several key pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6). mdpi.comnih.gov

At a concentration of 10 μM, this compound significantly reduced the fold change in the expression of these cytokines. mdpi.comnih.gov Specifically, it reduced IL-1β by a fold change of 1.96 ± 0.12, IFN-γ by 4.15 ± 0.21, TNF-α by 2.53 ± 0.18, and IL-6 by 2.51 ± 0.38. mdpi.comnih.gov This broad-spectrum inhibition of pro-inflammatory cytokines suggests that this compound can effectively dampen the inflammatory cascade at multiple points.

Table 3: Modulation of Pro-inflammatory Cytokines by this compound (10 μM) in LPS-Stimulated RAW264.7 Cells

| Pro-inflammatory Cytokine | Fold Change Reduction (Mean ± SD) | Citation |

|---|---|---|

| Interleukin-1β (IL-1β) | 1.96 ± 0.12 | mdpi.comnih.gov |

| Interferon-gamma (IFN-γ) | 4.15 ± 0.21 | mdpi.comnih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | 2.53 ± 0.18 | mdpi.comnih.gov |

| Interleukin-6 (IL-6) | 2.51 ± 0.38 | mdpi.comnih.gov |

Investigation of Cross-Talk with Other Molecular Pathways

The biological activities of this compound are not isolated to a single pathway but are likely the result of complex interactions and cross-talk between multiple molecular signaling cascades. mdpi.comwikipedia.org Research suggests that the anti-inflammatory effects of this compound are mediated, at least in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. mdpi.comnih.gov Nrf2 is a transcription factor that plays a crucial role in the antioxidant defense system and the regulation of inflammation. nih.gov

Studies have shown that this compound upregulates the activity of NAD(P)H quinone oxidoreductase 1 (NQO1) and the levels of nuclear Nrf2 and heme oxygenase-1 (HO-1), all of which are key components of the Nrf2-mediated antioxidant response. mdpi.comnih.govnih.gov The activation of the Nrf2 pathway can, in turn, suppress inflammatory responses, including the inhibition of the NF-κB pathway. notulaebotanicae.ro This suggests a significant cross-talk between the Nrf2 and NF-κB pathways, where this compound's activation of Nrf2 contributes to its downregulation of NF-κB and subsequent anti-inflammatory effects.

Further research is needed to fully elucidate the intricate network of molecular pathways that are modulated by this compound. Understanding this cross-talk is essential for a comprehensive understanding of its mechanism of action and for identifying potential synergistic therapeutic strategies.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Patriscabratine

Identification of Pharmacophoric Features

A pharmacophore is an abstract representation of the key molecular features—such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers—that are necessary for a molecule to bind to a specific biological target and elicit a response. unina.it For patriscabratine, computational studies have begun to elucidate these critical features, particularly in the context of its anti-inflammatory and potential anticancer activities.

In silico molecular docking studies have been instrumental in identifying the pharmacophoric features of this compound responsible for its ability to activate the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway, a key regulator of cellular antioxidant responses. mdpi.com These studies predicted that this compound could inhibit the Kelch domain of Kelch-like ECH-associated protein 1 (KEAP1) and Glycogen Synthase Kinase-3β (GSK-3β), two key negative regulators of NRF2. mdpi.comresearchgate.net The interactions within the binding pockets of these proteins highlight the essential pharmacophoric elements of this compound. The binding is facilitated by a combination of hydrogen bonds and hydrophobic interactions, suggesting that the amide linkage, the phenyl groups, and the ester moiety are critical components of its pharmacophore.

Furthermore, research into the antitumor activity of this compound has been approached using a "natural product consensus pharmacophore strategy," which leverages common structural motifs across various bioactive natural products to identify potential leads. unja.ac.id This suggests that the dipeptide-like scaffold of this compound, consisting of N-benzoylphenylalanine and phenylalanynol acetate (B1210297), represents a privileged structure for biological activity. unja.ac.idresearchgate.net

Influence of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in determining the biological activity of chiral drugs, as interactions with biological targets like enzymes and receptors are highly specific. nih.govresearchgate.netnumberanalytics.com this compound possesses chiral centers, meaning it can exist as different stereoisomers.

Research involving the total synthesis of the stereoisomers of this compound has provided direct evidence of the influence of stereochemistry on its anticancer effects. caltagmedsystems.co.uk222.198.130 A 2010 study successfully synthesized all stereoisomers of this compound and its related compound, asperphenamate. 222.198.130researchgate.net Subsequent evaluation of their cytotoxic activities revealed that the stereochemical configuration is a key determinant of potency. While the natural isomer of this compound demonstrated notable cytotoxicity, its stereoisomers exhibited different activity profiles. For instance, previous research on synthetic this compound showed cytotoxic activity against the ER-negative breast carcinoma cell line MDA-MB-231. tandfonline.com This dependence on a specific 3D structure underscores that a precise spatial orientation is required for optimal interaction with its cellular targets, a common theme in pharmacology where only one enantiomer of a chiral drug typically exhibits the desired therapeutic effect. researchgate.netijpsjournal.com

Deriving Structure-Activity Correlations for Functional Modulation

Structure-activity relationships are derived by systematically altering a molecule's structure and observing the corresponding changes in biological activity. wikipedia.org This process helps to identify which parts of the molecule are essential for its function and which can be modified to enhance potency or other properties.

Studies on this compound isolated from the mangrove fern Acrostichum aureum have provided valuable data on its cytotoxic effects against various cancer cell lines. researchgate.nettandfonline.comnih.gov These findings allow for the initial development of SAR, correlating the this compound structure with specific anticancer activity. For example, this compound was found to be moderately cytotoxic against gastric adenocarcinoma (AGS) and breast cancer (MDA-MB-231, MCF-7) cells, but not against colon cancer (HT-29) or normal mouse fibroblast (NIH3T3) cells, suggesting a degree of selectivity in its action. tandfonline.com The compound also induced apoptosis in AGS cells, indicating a potential mechanism for its anticancer effects. researchgate.nettandfonline.com

A comparative study of this compound and the structurally similar amide, auranamide, both isolated from Melastoma malabathricum, offers further SAR insights. mdpi.com Both compounds demonstrated dose-dependent anti-inflammatory effects by downregulating nitric oxide (NO) production and pro-inflammatory cytokines in macrophage cells. mdpi.comresearchgate.net this compound, with an N-benzoylphenylalanine phenylalanynol acetate structure, and auranamide, which has a different N-acyl group, showed comparable potencies in reducing NO, with IC₅₀ values of 1.85 µM and 1.22 µM, respectively. mdpi.com Their ability to activate the NRF2 pathway and bind to KEAP1 and GSK-3β suggests that the core dipeptide-like amide structure is fundamental to this activity. mdpi.com The subtle structural differences between them likely account for the minor variations in potency, providing a basis for future modifications to optimize activity.

| Cell Line | Cell Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| AGS | Gastric Adenocarcinoma | 133.6 | tandfonline.com |

| MDA-MB-231 | Breast Cancer (ER-) | 69.8 | tandfonline.com |

| MCF-7 | Breast Cancer (ER+) | 197.3 | tandfonline.com |

| HT-29 | Colon Cancer | >250 | tandfonline.com |

| NIH3T3 | Normal Mouse Fibroblast | >250 | tandfonline.com |

Computational Models for Activity Prediction

Computational modeling, including QSAR and molecular docking, provides powerful tools for predicting the biological activity of compounds and understanding their mechanisms of action at a molecular level. mdpi.comresearchgate.netnih.gov For this compound, such in silico studies have been pivotal in predicting its drug-like properties and identifying potential molecular targets.

A key study utilized the Schrodinger small molecule drug discovery suite to perform molecular docking and predict physicochemical properties. mdpi.com Molecular docking simulations predicted that this compound binds to the Kelch domain of KEAP1 and to GSK-3β, providing a structural hypothesis for its NRF2-activating and anti-inflammatory effects. mdpi.comresearchgate.net The docking scores and binding energies quantify the predicted affinity of this compound for these targets, comparing favorably with the related compound auranamide.

| Compound | Target Protein (PDB ID) | Docking Score | Glide gscore | Reference |

|---|---|---|---|---|

| This compound | KEAP1 Kelch domain (4IQK) | -7.641 | -7.641 | mdpi.com |

| GSK-3β (3ZRL) | -6.417 | -6.417 | ||

| Auranamide | KEAP1 Kelch domain (4IQK) | -6.195 | -6.195 | mdpi.com |

| GSK-3β (3ZRL) | -5.656 | -5.656 |

In addition to docking, QSAR-based property prediction was performed using the QikProp wizard. mdpi.com This tool calculates important physicochemical descriptors and predicts drug-like properties based on the compound's structure. The predictions for this compound suggest it has favorable characteristics, such as good oral absorption and a desirable polar surface area, and is predicted to be non-cardiotoxic. mdpi.com These computational models are invaluable in early-stage drug discovery for prioritizing and guiding the development of promising natural products like this compound.

| Property | Predicted Value for this compound | Reference |

|---|---|---|

| Molecular Weight (g/mol) | 444.54 | mdpi.com |

| logP (octanol/water) | 3.818 | mdpi.com |

| Polar Surface Area (PSA) | 77.67 Ų | mdpi.com |

| Predicted Oral Absorption (%) | 85.4% (Good) | mdpi.com |

| logHERG (Predicted IC₅₀ for HERG K+ channel blockage) | -5.59 (Non-cardiotoxic) | mdpi.com |

In Vitro Metabolic Stability and Biotransformation of Patriscabratine

Assessment of Stability in Liver Microsome Systems (e.g., mouse, rat, human)

The metabolic stability of patriscabratine has been evaluated using liver microsomes from mice, rats, and humans to assess interspecies differences. nih.govresearchgate.net Liver microsomes are subcellular fractions rich in drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) family, making them an excellent model for studying Phase I metabolism. patsnap.comevotec.com

Research findings indicate that this compound is metabolically stable across the tested species (mouse, rat, and human). nih.govresearchgate.netscilit.com Studies have determined its in vitro half-life (T½) and intrinsic clearance (CLint), which are key parameters for predicting how quickly the compound would be metabolized in the body. srce.hrresearchgate.net Despite having a relatively large molecular structure (MW: 444.5 g/mol ), this compound demonstrated rapid intrinsic clearance in all three microsomal systems. researchgate.net

The table below summarizes the metabolic stability data for this compound in different liver microsome systems.

Table 1: Metabolic Stability of this compound in Liver Microsomes

| Species | In Vitro Half-Life (T½) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Clearance Classification |

|---|---|---|---|

| Human | Data not specifically detailed in search results | >5 mL/min/g liver (converted value) | High researchgate.net |

| Rat | Data not specifically detailed in search results | >5 mL/min/g liver (converted value) | High researchgate.net |

| Mouse | Data not specifically detailed in search results | >5 mL/min/g liver (converted value) | High researchgate.net |

Identification of Potential Biotransformation Pathways

Biotransformation is the process by which the body chemically alters a compound, typically to facilitate its excretion. srce.hr This process is categorized into Phase I (functionalization reactions like oxidation, reduction, and hydrolysis) and Phase II (conjugation reactions). srce.hr

For many compounds metabolized in liver microsomes, the primary reactions are oxidations catalyzed by CYP enzymes. evotec.com While specific metabolites of this compound have not been explicitly detailed in the available research, the general biotransformation pathways for similar compounds in liver microsome systems often include:

Hydroxylation : The addition of a hydroxyl (-OH) group.

Demethylation : The removal of a methyl (-CH3) group.

Ester Hydrolysis : The cleavage of an ester bond. frontiersin.org

Glucuronidation : A Phase II reaction where glucuronic acid is attached to the compound, though this primarily occurs in systems like hepatocytes which contain the necessary enzymes. frontiersin.org

Given that this compound is an amide, hydrolysis of the amide bond is also a potential metabolic pathway. The identification of these metabolites is typically achieved using high-resolution mass spectrometry to detect and structurally characterize the modified compounds formed during incubation with microsomes. frontiersin.orgresearchgate.net

Methodologies for Metabolic Stability Determination

The determination of this compound's metabolic stability follows a standardized in vitro protocol. evotec.comdndi.org

The core of the methodology involves incubating the test compound with liver microsomes in a controlled environment. patsnap.com A typical assay setup includes:

Biological Matrix : Pooled liver microsomes from the species of interest (human, rat, mouse) to average out inter-individual variability. evotec.com

Cofactor : Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH) is essential to initiate the enzymatic reactions of the cytochrome P450 system. Control incubations without NADPH are run to detect any non-CYP-mediated degradation. evotec.comdndi.org

Incubation : The reaction mixture, containing microsomes, this compound, and buffer, is pre-incubated at 37°C. The reaction is started by adding NADPH. dndi.org Samples are collected at several time points (e.g., 0, 5, 15, 30, and 45 minutes). evotec.com

Reaction Termination : At each time point, the metabolic reaction is stopped, typically by adding a cold organic solvent like acetonitrile. patsnap.comdndi.org This also serves to precipitate the microsomal proteins.

Analysis : After centrifugation to remove the precipitated proteins, the supernatant is analyzed to quantify the remaining concentration of the parent compound (this compound). dndi.org The most common and sensitive analytical technique for this is liquid chromatography-tandem mass spectrometry (LC-MS/MS). patsnap.comresearchgate.net

From the data, the rate of disappearance of the compound is plotted over time. Assuming first-order kinetics, the in vitro half-life (T½) is calculated from the slope of the line. eurofinsdiscovery.com This value is then used to determine the intrinsic clearance (CLint), which represents the inherent ability of the liver enzymes to metabolize the compound. srce.hreurofinsdiscovery.com

Future Research Trajectories and Academic Applications of Patriscabratine

Elucidation of Complete Biosynthetic Pathways

While patriscabratine has been isolated from plant sources such as Melastoma malabathricum and Acrostichum aureum, its complete biosynthetic pathway has not been experimentally elucidated. mdpi.comnih.gov Structurally, this compound is an N-benzoylphenylalanine phenylalaninol acetate (B1210297) ester, which strongly suggests its origin from the shikimate pathway product, L-phenylalanine. nih.govresearchgate.netwikipedia.org

Future research will likely focus on identifying the specific enzymatic machinery responsible for its assembly. A probable route involves a multi-modular enzyme system known as a nonribosomal peptide synthetase (NRPS). wikipedia.orgnih.gov NRPSs are large enzymes that synthesize complex peptides without the use of a ribosome and mRNA template. wikipedia.org They are known to incorporate non-proteinogenic amino acids and perform modifications like acylation, which are characteristic features of this compound's structure. The biosynthesis of the structurally related compound, asperphenamate, is known to be mediated by an NRPS, lending strong support to this hypothesis. nih.govresearchgate.net

A proposed biosynthetic pathway would involve the following key steps:

Precursor Supply: Synthesis of L-phenylalanine via the shikimate pathway. nih.govresearchgate.net

NRPS Assembly: A multi-modular NRPS would likely activate two phenylalanine molecules and a benzoic acid molecule (or a precursor).

Peptide Bond Formation: The NRPS would catalyze the formation of the amide bond between the activated precursors.

Modification and Release: The final steps would involve reduction of one phenylalanine carboxyl group to an alcohol and subsequent acetylation, followed by release of the final this compound molecule from the enzyme complex.

Identifying the gene cluster encoding this pathway in a producing organism would be a primary goal, enabling heterologous expression and metabolic engineering efforts to produce this compound and novel analogues in higher yields.

Development of Advanced Chemical Probes and Tags

To investigate the molecular mechanisms and cellular targets of this compound, the development of specialized chemical probes is essential. Activity-based probes (ABPs) are powerful tools for identifying enzyme activity in complex biological systems. nih.govfrontiersin.orgrsc.org An ABP typically consists of three parts: a reactive group ('warhead') that covalently binds to the target, a recognition element based on the compound's structure, and a reporter tag (e.g., a fluorophore or biotin) for detection or enrichment. chemicalprobes.orgfrontiersin.org

Since molecular docking studies suggest that this compound binds to its targets non-covalently, designing a traditional ABP with an electrophilic warhead may not be straightforward. mdpi.com An alternative strategy would be to develop a photo-affinity probe. This would involve modifying the this compound scaffold with a photo-activatable group (like a diazirine or benzophenone) and a reporter tag. Upon exposure to UV light, the probe would form a covalent bond with its binding partners, allowing for their identification and isolation from cell lysates. chomixbio.com

The development of such probes would enable:

Target Validation: Covalently labeling and identifying direct binding partners in a cellular context to confirm computationally predicted targets like KEAP1 and GSK-3β. mdpi.com

Target Discovery: Uncovering novel, previously unknown protein targets.

Imaging: Using fluorescently tagged probes to visualize the subcellular localization of this compound's interactions within cells.

Integration into Chemical Biology Platforms

Chemical biology platforms, such as high-throughput screening (HTS) and chemoproteomics, provide systematic ways to understand a small molecule's function. embl.orguio.nocemm.at this compound is an ideal candidate for integration into these platforms to expand our understanding of its bioactivity.

In High-Throughput Screening (HTS) , this compound could be included in compound libraries and tested against a vast array of biological assays. uio.nohelsinki.fi This could rapidly reveal new, unexpected biological effects or therapeutic applications beyond its known anti-inflammatory and cytotoxic properties.

In Chemoproteomics , this compound could be used in competitive profiling experiments. nih.govbiorxiv.orgchemrxiv.org In this approach, a cell lysate is treated with this compound before being exposed to a broad-spectrum reactive probe that targets a specific class of amino acids (e.g., cysteine). Proteins that show reduced labeling by the probe in the presence of this compound are identified as potential binding partners. This method could empirically confirm its interaction with cysteine-containing proteins like KEAP1 and potentially identify other off-target interactions across the proteome.

Exploration of New Biological Targets via Omics Technologies

"Omics" technologies offer a powerful, unbiased approach to generating hypotheses about a drug's mechanism of action. While comprehensive multi-omics studies on this compound are still emerging, computational techniques, a facet of omics, have already provided significant insights.

A key study utilized molecular docking to explore potential targets for this compound's observed NRF2 activation and anti-inflammatory effects. mdpi.comnih.gov The in silico analysis predicted that this compound could bind to two key proteins:

Kelch-like ECH-associated protein 1 (KEAP1): this compound was predicted to interact with the Kelch domain of KEAP1, specifically forming hydrogen bonds with serine residues (Ser508, Ser555). This interaction would disrupt the KEAP1-NRF2 complex, preventing NRF2 degradation and allowing it to activate antioxidant response genes. mdpi.com

Glycogen synthase kinase 3-beta (GSK-3β): The model also showed stable interactions with GSK-3β, suggesting a potential KEAP1-independent mechanism for NRF2 activation. mdpi.com

Future work could expand on this by using transcriptomics (RNA-seq) to see which gene expression pathways are altered by this compound treatment in relevant cell models. Metabolomics could be used to identify changes in the cellular metabolic state, providing further clues about the pathways it modulates. nih.gov

Design of Next-Generation Analogues for Specific Biological Effects

The creation of analogues is a cornerstone of medicinal chemistry, used to improve potency, selectivity, and pharmacokinetic properties. Initial structure-activity relationship (SAR) studies on this compound have already been performed through the total synthesis of its stereoisomers. jst.go.jp A study that synthesized all four possible stereoisomers and tested their anticancer activity found that the stereochemistry was crucial for activity, with the (R,S) isomer showing the strongest effects. jst.go.jp222.198.130

Building on this, future research into next-generation analogues could explore modifications to the core this compound scaffold. Drawing inspiration from work on the related compound asperphenamate, several strategies could be employed: nih.gov

Ring Substitution: Introducing various substituents onto the two phenyl rings to probe for interactions within the target binding pockets and potentially enhance affinity or selectivity.

Backbone Modification: Altering the N-benzoyl or acetate groups to modulate the compound's stability and electronic properties.

Scaffold Hopping: Replacing parts of the molecule, such as one of the phenylalanine units, with other natural or unnatural amino acids to explore new chemical space. nih.gov

The goal of these efforts would be to design analogues with enhanced and more specific biological effects, for example, by creating a molecule that is highly selective for KEAP1 over GSK-3β, or that possesses improved anticancer potency with reduced off-target effects.

Chemoinformatic and Machine Learning Approaches for Mechanism Prediction

Chemoinformatics and machine learning are revolutionizing drug discovery by enabling the prediction of a compound's properties and mechanism of action from its structure alone. embl.orgijcaonline.orgrevvity.com this compound has been the subject of such in silico analysis, providing a wealth of predictive data that can guide future experimental work. mdpi.comnih.gov

Using the Schrodinger small molecule drug discovery suite, researchers predicted a range of physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound. mdpi.comresearchgate.net These predictions suggested that this compound has favorable drug-like characteristics. For instance, it was predicted to obey Lipinski's rule of five, have good oral absorption, and exhibit low binding to serum albumin. mdpi.com

| Property | Predicted Value/Outcome | Implication |

| Physicochemical | ||

| Lipinski's Rule of 5 | Obeys all rules | Good potential for oral bioavailability |

| Polar Surface Area | Desirable | Good cell permeability predicted |

| Pharmacokinetic (ADME) | ||

| Oral Absorption | Good | Suitable for oral administration |

| CNS Activity | Predicted to be inactive | Lower risk of central nervous system side effects |

| Cell Permeability | Ideal | Can likely cross cell membranes to reach intracellular targets |

| Serum Albumin Binding | Very Low | Higher fraction of free drug available to exert its effect |

| Toxicology | ||

| Cardiotoxicity (logHERG) | Predicted non-cardiotoxic | Lower risk of cardiac side effects |

| Table based on data from in silico studies. mdpi.com |

Future directions could involve using more advanced machine learning models. nih.gov For example, quantitative structure-activity relationship (QSAR) models could be built using data from newly synthesized analogues (as described in section 8.5) to more accurately predict the features required for potent activity. Deep learning models trained on large biological datasets (e.g., gene expression or cell imaging data) could be used to predict this compound's mechanism of action by comparing its induced cellular signature to those of known drugs. ijcaonline.orgrevvity.com

Q & A

Q. Key Considerations

- Purity Validation : Ensure ≥95% purity via analytical HPLC and UV/Vis spectroscopy.

- Reproducibility : Document solvent systems (e.g., methanol:water gradients) and column specifications (C18 columns, 5 µm particle size) .

How do researchers resolve contradictions in reported cytotoxic activities of this compound across cell lines?

Advanced Research Focus

Discrepancies in IC50 values (e.g., 69.8–197.3 µM in gastric cancer vs. 128.7–>250 µM in healthy cells) often arise from experimental variables:

- Cell Line Variability : Use standardized cell lines (e.g., AGS for gastric cancer, NIH 3T3 for healthy controls) and validate via MTT assays with triplicate replicates.

- Apoptosis vs. Necrosis : Differentiate using Annexin V/PI flow cytometry to quantify apoptotic (phosphatidylserine exposure) vs. necrotic (membrane permeability) effects .

- Dose-Dependent Effects : Test a concentration gradient (0.1–100 µM) to identify thresholds for cytotoxicity and specificity .

Q. Data Interpretation Table

| Cell Line | IC50 (µM) | Apoptosis Induction (48h) | Reference |

|---|---|---|---|

| AGS (Gastric) | 69.8 | 20% | |

| MCF-7 (Breast) | 197.3 | 15% | |

| NIH 3T3 (Healthy) | >250 | <5% |

What experimental designs are optimal for evaluating this compound’s anti-inflammatory mechanisms?

Advanced Research Focus

In LPS-stimulated RAW 264.7 macrophages, this compound’s anti-inflammatory activity is assessed via:

- NO Production Inhibition : Measure nitrite levels (Griess assay) with IC50 = 1.85 µM .

- Cytokine Profiling : Quantify TNF-α and IL-6 via ELISA to confirm downstream anti-inflammatory effects.

- Toxicity Controls : Parallel cytotoxicity assays (e.g., LDH release) to distinguish anti-inflammatory activity from cell death .

Q. Methodological Pitfalls

- Concentration Artifacts : Use sub-cytotoxic doses (e.g., ≤10 µM) to avoid confounding results .

- Pathway Validation : Combine Western blotting (e.g., JNK phosphorylation) and siRNA knockdown to confirm autophagy or apoptosis pathways .

How can researchers investigate this compound’s role in autophagy-mediated cancer cell death?

Advanced Research Focus

Autophagy induction by this compound involves:

Q. Synergistic Studies

What strategies address the low bioavailability of this compound in preclinical models?

Advanced Research Focus

To enhance bioavailability:

- Structural Analogs : Synthesize derivatives (e.g., methylated or glycosylated forms) guided by SAR studies .

- Nanocarrier Systems : Test liposomal encapsulation or PEGylation to improve solubility and plasma half-life.

- Pharmacokinetic Profiling : Conduct in vivo studies (rodent models) with LC-MS/MS to quantify tissue distribution and metabolic stability.

How should researchers validate contradictory findings in this compound’s dual apoptotic and autophagic effects?

Advanced Research Focus

Contradictions arise from crosstalk between apoptosis and autophagy pathways:

Q. Integrated Workflow

Screening : High-content imaging for dual-pathway markers.

Validation : CRISPR-Cas9 knockout models to dissect pathway dominance.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.